Cas no 2091618-71-0 (7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole)

7-(Chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring a chloromethyl substituent at the 7-position and a cyclopropylmethyl group at the 1-position of the imidazo[1,2-b]pyrazole core. This structure offers versatility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The chloromethyl group provides a reactive site for further functionalization, while the cyclopropylmethyl moiety may enhance metabolic stability and binding affinity in target applications. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies and scaffold diversification. The compound is typically handled under controlled conditions due to its reactive functional groups.
7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole structure
2091618-71-0 structure
Product name:7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
CAS No:2091618-71-0
MF:C10H12ClN3
MW:209.675380706787
CID:5722024
PubChem ID:121215114

7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole Chemical and Physical Properties

Names and Identifiers

    • 2091618-71-0
    • 7-(chloromethyl)-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole
    • starbld0033680
    • 7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
    • AKOS026725698
    • F2198-7981
    • 1H-Imidazo[1,2-b]pyrazole, 7-(chloromethyl)-1-(cyclopropylmethyl)-
    • Inchi: 1S/C10H12ClN3/c11-5-9-6-12-14-4-3-13(10(9)14)7-8-1-2-8/h3-4,6,8H,1-2,5,7H2
    • InChI Key: YNGAWRNFKPYASK-UHFFFAOYSA-N
    • SMILES: ClCC1C=NN2C=CN(C2=1)CC1CC1

Computed Properties

  • Exact Mass: 209.0719751g/mol
  • Monoisotopic Mass: 209.0719751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 22.2Ų

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Predicted)
  • pka: 3.61±0.40(Predicted)

7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C280931-1g
7-(chloromethyl)-1-(cyclopropylmethyl)-1h-imidazo[1,2-b]pyrazole
2091618-71-0
1g
$ 775.00 2022-04-01
Life Chemicals
F2198-7981-2.5g
7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
2091618-71-0 95%+
2.5g
$1064.0 2023-09-06
Life Chemicals
F2198-7981-1g
7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
2091618-71-0 95%+
1g
$532.0 2023-09-06
TRC
C280931-500mg
7-(chloromethyl)-1-(cyclopropylmethyl)-1h-imidazo[1,2-b]pyrazole
2091618-71-0
500mg
$ 500.00 2022-04-01
Life Chemicals
F2198-7981-5g
7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
2091618-71-0 95%+
5g
$1596.0 2023-09-06
Life Chemicals
F2198-7981-10g
7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
2091618-71-0 95%+
10g
$2234.0 2023-09-06
Life Chemicals
F2198-7981-0.25g
7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
2091618-71-0 95%+
0.25g
$479.0 2023-09-06
TRC
C280931-100mg
7-(chloromethyl)-1-(cyclopropylmethyl)-1h-imidazo[1,2-b]pyrazole
2091618-71-0
100mg
$ 135.00 2022-04-01
Life Chemicals
F2198-7981-0.5g
7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
2091618-71-0 95%+
0.5g
$505.0 2023-09-06

7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole Related Literature

Additional information on 7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole

7-(Chloromethyl)-1-(Cyclopropylmethyl)-1H-Imidazo[1,2-b]Pyrazole: A Comprehensive Overview

The compound with CAS No. 2091618-71-0, known as 7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyrazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and development. The structure of this molecule is characterized by a fused imidazole and pyrazole ring system, with substituents at positions 7 and 1 that confer unique chemical and biological properties.

The imidazo[1,2-b]pyrazole core of this compound is a bicyclic structure formed by the fusion of an imidazole ring (a five-membered ring with two nitrogen atoms) and a pyrazole ring (another five-membered ring with two nitrogen atoms). This fused system provides a rigid and planar framework that is often exploited in medicinal chemistry for its ability to interact with biological targets such as enzymes and receptors. The substituents at positions 7 and 1 further modulate the physicochemical properties of the molecule, making it a promising candidate for various therapeutic applications.

One of the key features of 7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is its versatility in synthetic chemistry. The chloromethyl group at position 7 serves as an electrophilic site that can undergo nucleophilic substitution reactions, enabling the introduction of various functional groups. This property makes the compound a valuable intermediate in the synthesis of more complex molecules. For instance, it can be used to prepare derivatives with hydroxymethyl, aminoalkyl, or other substituents by replacing the chlorine atom with appropriate nucleophiles.

The cyclopropylmethyl group at position 1 adds another layer of complexity to this molecule. Cyclopropane rings are known for their unique strain-induced reactivity and can participate in various chemical transformations. In this compound, the cyclopropylmethyl group likely enhances the lipophilicity of the molecule, which is an important factor in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the presence of this group may also contribute to the molecule's stability under physiological conditions.

Recent studies have highlighted the potential of imidazopyrazoles as scaffolds for kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are implicated in various diseases such as cancer, inflammation, and neurodegenerative disorders. The ability of imidazopyrazoles to bind to kinase active sites makes them attractive candidates for drug development. In particular, 7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole has been investigated for its potential to inhibit specific kinases involved in oncogenic signaling pathways.

In addition to its role as a kinase inhibitor scaffold, this compound has also been explored for its potential in other therapeutic areas. For example, researchers have examined its ability to modulate ion channels and G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The unique combination of structural features in this molecule allows it to interact with diverse biological targets, making it a versatile tool in drug discovery.

The synthesis of 7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step organic reactions that require careful optimization. One common approach involves the condensation of appropriate starting materials to form the imidazo[1,2-b]pyrazole core followed by functionalization at positions 7 and 1. These steps often require specialized reagents and conditions to ensure high yields and purity.

From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR spectroscopy is particularly useful for determining the regiochemistry and stereochemistry of the molecule due to its sensitivity to electronic environments and spatial arrangements. MS provides information about the molecular weight and fragmentation patterns, which are essential for confirming the identity and purity of the compound.

In terms of applications beyond drug discovery, this compound may also find uses in materials science due to its aromaticity and potential for π-π interactions. For instance, it could serve as a building block for constructing supramolecular assemblies or functional materials with specific electronic properties.

In conclusion, 7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is a multifaceted compound with significant potential in organic synthesis and pharmacology. Its unique structure enables it to act as both a versatile intermediate and a promising therapeutic agent across various disease areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and developing innovative treatments.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd